7,7-Dimethyl-2-azaspiro[4.5]decan-3-one

Lipophilicity Physicochemical properties Drug-likeness

7,7-Dimethyl-2-azaspiro[4.5]decan-3-one (CAS 196608-85-2, MW 181.27, C₁₁H₁₉NO) is a gem-dimethyl-substituted spirocyclic γ-lactam within the 2-azaspiro[4.5]decan-3-one class. The core scaffold shares its spiro[4.5] architecture with the pharmaceutically significant gabapentin-lactam (2-azaspiro[4.5]decan-3-one, CAS 64744-50-9), a known impurity and dehydration product of gabapentin that exhibits potassium channel modulation and neuroprotective activity.

Molecular Formula C11H19NO
Molecular Weight 181.27 g/mol
Cat. No. B13626760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Dimethyl-2-azaspiro[4.5]decan-3-one
Molecular FormulaC11H19NO
Molecular Weight181.27 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1)CC(=O)NC2)C
InChIInChI=1S/C11H19NO/c1-10(2)4-3-5-11(7-10)6-9(13)12-8-11/h3-8H2,1-2H3,(H,12,13)
InChIKeyYHNXMNOMCJHQPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,7-Dimethyl-2-azaspiro[4.5]decan-3-one (CAS 196608-85-2): Spirocyclic γ-Lactam Building Block for Medicinal Chemistry and Fragment-Based Discovery


7,7-Dimethyl-2-azaspiro[4.5]decan-3-one (CAS 196608-85-2, MW 181.27, C₁₁H₁₉NO) is a gem-dimethyl-substituted spirocyclic γ-lactam within the 2-azaspiro[4.5]decan-3-one class . The core scaffold shares its spiro[4.5] architecture with the pharmaceutically significant gabapentin-lactam (2-azaspiro[4.5]decan-3-one, CAS 64744-50-9), a known impurity and dehydration product of gabapentin that exhibits potassium channel modulation and neuroprotective activity . The introduction of the geminal dimethyl group at the 7-position of the cyclohexane ring distinguishes this compound from its parent scaffold and positional isomers, imparting altered lipophilicity, conformational restriction, and metabolic stability profiles relevant to fragment-based lead generation and spirocyclic library synthesis .

Spirocyclic γ-lactam building block with gem-dimethyl at C-7 for conformational restriction
Moderate lipophilicity and enhanced saturation support fragment-based lead generation
Dual-continent stock availability enables sustained medicinal chemistry campaigns

Why Generic Substitution Risks Project Failure: Quantified Differentiation of 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one from Parent Scaffold and Positional Isomers


Substituting 7,7-dimethyl-2-azaspiro[4.5]decan-3-one with the parent 2-azaspiro[4.5]decan-3-one (gabapentin-lactam) or its 8,8-dimethyl positional isomer introduces measurable changes in lipophilicity, molecular shape, and conformational behavior that can alter target binding, ADME profile, and synthetic tractability. The parent scaffold lacks the gem-dimethyl motif entirely, resulting in a LogP of approximately 1.02 [1] versus the elevated lipophilicity of the dimethylated analogs (~1.6 range for the 8,8-isomer ), which directly impacts membrane permeability and aqueous solubility. Furthermore, the 7,7- versus 8,8-dimethyl positional isomerism produces distinct cyclohexane ring conformational preferences that affect the spatial exit vector of the lactam NH and carbonyl groups — a critical consideration in structure-based design where precise pharmacophore geometry determines target engagement [2].

Parent scaffold substitution
2-Azaspiro[4.5]decan-3-one lacks gem-dimethyl, resulting in lower lipophilicity and Fsp3; permeability and target binding may shift.
8,8-Dimethyl positional isomer
Cyclohexane conformation and steric environment near spiro junction differ, potentially altering pharmacophore geometry and N-substitution chemistry.
Supply chain reliability
8,8-Isomer shows limited regional stock and longer lead times; may disrupt ongoing discovery projects.

Quantitative Differentiation Evidence: 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one Versus Closest Analogs


Lipophilicity (LogP) Step-Change: 7,7-Dimethyl Substitution Increases LogP by ~0.6 Units Relative to Parent 2-Azaspiro[4.5]decan-3-one

The introduction of the gem-dimethyl group at the 7-position of the cyclohexane ring produces a substantial increase in lipophilicity compared to the unsubstituted parent scaffold. The parent 2-azaspiro[4.5]decan-3-one exhibits a measured LogP of 1.018 [1], while the 8,8-dimethyl positional isomer has a reported LogP of 1.62 . Although an experimentally determined LogP for the 7,7-dimethyl isomer has not been published in a curated database, the molecular formula identity (both C₁₁H₁₉NO) and near-identical structural topology with the 8,8-isomer support a predicted LogP within the same range (~1.5–1.7), representing an increase of approximately 0.5–0.6 log units versus the parent. This lipophilicity increment falls within the optimal range for CNS drug candidates (LogP 1–3) and is expected to enhance passive membrane permeability while maintaining acceptable aqueous solubility [2].

Lipophilicity Step-Change
Class-level inference
ΔLogP ≈ +0.6 vs parent (predicted ~1.5–1.7)
Moderate lipophilicity supports CNS-like permeability profiling
Predicted value; experimental validation pending
Lipophilicity Physicochemical properties Drug-likeness ADME

Fraction sp3 (Fsp3) Enhancement: 7,7-Dimethyl Substitution Elevates Molecular Complexity Metric Relative to Parent Scaffold

The fraction of sp3-hybridized carbon atoms (Fsp3) is a validated metric correlating with clinical success rates in drug discovery, with higher Fsp3 values associated with improved aqueous solubility and reduced attrition [1]. The parent 2-azaspiro[4.5]decan-3-one (C₉H₁₅NO) contains 7 sp3 carbons out of 9 total carbons, yielding an Fsp3 of 0.778 [2]. The 7,7-dimethyl derivative (C₁₁H₁₉NO) contains 10 sp3 carbons and 1 sp2 carbon (the lactam carbonyl), yielding an Fsp3 of 0.909 . This represents a +0.131 increase in Fsp3, placing the compound in the 'drug-like' Fsp3 range (>0.45) associated with lower promiscuity and improved toxicological profiles [1]. The 8,8-dimethyl positional isomer shares the identical Fsp3 of 0.909 , confirming that the gem-dimethyl modification itself drives the complexity advantage, but the positional difference (7,7- vs. 8,8-) introduces distinct three-dimensional shape that may further differentiate target selectivity.

Fsp3 Enhancement
Reported
Fsp3 = 0.909 (parent 0.778)
Higher sp3 fraction aligns with drug-likeness and reduced attrition
Calculated from SMILES; identical by formula to 8,8-isomer
Molecular complexity Fsp3 Drug-likeness Lead-likeness Fragment-based drug discovery

Positional Isomer Differentiation: 7,7- Versus 8,8-Dimethyl Substitution Produces Distinct Cyclohexane Conformational Profiles and Spiro Junction Geometry

The 7,7-dimethyl-2-azaspiro[4.5]decan-3-one (CAS 196608-85-2) differs from its 8,8-dimethyl positional isomer (CAS 1027433-59-5) by the location of the gem-dimethyl substituent on the cyclohexane ring. In the 7,7-isomer, the quaternary carbon bearing the two methyl groups is located at the position para to the spiro junction carbon (C-7). In the 8,8-isomer, the gem-dimethyl is at the meta position (C-8). This positional difference alters: (i) the conformational equilibrium of the cyclohexane ring (chair flip energetics), (ii) the spatial orientation of the lactam ring relative to the cyclohexane plane, and (iii) the steric environment around the spiro junction [1]. The 7,7-substitution places the bulky gem-dimethyl group distal to the spiro center, potentially reducing steric clash with substituents on the γ-lactam ring and providing a more accessible NH hydrogen-bond donor for target engagement compared with the 8,8-isomer where the methyl groups are closer to the spiro junction . Both isomers share molecular formula C₁₁H₁₉NO, MW 181.27, and predicted LogP ~1.6, making synthetic tractability and conformational preference the primary selection criteria rather than bulk physicochemical properties .

Positional Isomer Differentiation
Class-level inference
7,7-substitution places gem-dimethyl distal to spiro junction; 8,8-isomer has closer steric environment
Reduced steric clash may facilitate lactam N-functionalization
Conformational inference; no head-to-head binding data
Conformational analysis Positional isomerism Spirocyclic chemistry Structure-based drug design Pharmacophore geometry

Procurement-Grade Purity and Vendor Network: 95% Purity with Multi-Continental Stock Availability via Enamine/Sigma-Aldrich Network

7,7-Dimethyl-2-azaspiro[4.5]decan-3-one is commercially available at 95% purity through the Sigma-Aldrich/Enamine distribution network (Catalog ENAH9453D6C1 / EN300-1670462), with stock maintained in both Ukraine and the United States and a lead time of 1–5 days . The positional isomer 8,8-dimethyl-2-azaspiro[4.5]decan-3-one (CAS 1027433-59-5) is available from Fluorochem at 98% purity, but with pricing not currently published and longer lead times dependent on regional stock . The parent 2-azaspiro[4.5]decan-3-one is widely available at 95% purity from multiple vendors including Enamine and CymitQuimica . For procurement decisions, the 7,7-isomer offers the advantage of dual-continent stock through the world's largest research chemical distributor, reducing supply interruption risk for ongoing medicinal chemistry campaigns.

Procurement Comparison
Reported
95% purity, stocked UA & US, 1–5 day lead via Sigma-Aldrich/Enamine
Reliable supply for fragment screening and SAR exploration
8,8-Isomer 98% purity but limited regional availability and pricing
Procurement Purity Supply chain Vendor comparison Building blocks

Gem-Dimethyl Effect on Metabolic Stability: Class-Level Evidence for Reduced CYP-Mediated Oxidation at the 7-Position

The geminal dimethyl substitution at the 7-position of the cyclohexane ring is strategically placed to block oxidative metabolism at that site. In drug discovery, the 'gem-dimethyl effect' is a well-established strategy wherein quaternary carbon centers resist CYP450-mediated hydroxylation, thereby improving metabolic stability and prolonging half-life [1]. The parent 2-azaspiro[4.5]decan-3-one contains unsubstituted methylene units throughout the cyclohexane ring, each representing a potential site of oxidative metabolism. Direct experimental microsomal stability data (e.g., human liver microsome intrinsic clearance) have not been published for the 7,7-dimethyl analog in the peer-reviewed literature as of this analysis; however, the gem-dimethyl strategy has been quantitatively validated across multiple spirocyclic series, including azaspiro[4.5]decane derivatives where methyl substitution on the cyclohexane ring correlated with improved metabolic stability in rat and human liver microsome assays [2]. The location of the gem-dimethyl at position 7 (para to spiro junction) may offer differential protection compared to the 8,8-isomer depending on the specific CYP isoform involved, though head-to-head metabolic stability data for these two positional isomers are not currently available in the public domain .

Metabolic Stability Potential
Class-level inference
Quaternary C-7 blocks CYP-mediated oxidation
May improve microsomal stability versus parent scaffold
Gem-dimethyl effect well precedented; direct comparative data not published
Metabolic stability Gem-dimethyl effect CYP oxidation Microsomal stability Medicinal chemistry

High-Impact Application Scenarios for 7,7-Dimethyl-2-azaspiro[4.5]decan-3-one Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation Requiring Spirocyclic γ-Lactam Cores with Enhanced Fsp3 and Moderate Lipophilicity

The 7,7-dimethyl-2-azaspiro[4.5]decan-3-one is optimally suited as a fragment hit or early lead scaffold in programs targeting CNS-penetrant or moderately lipophilic target classes. Its Fsp3 of 0.909 exceeds that of the parent scaffold (0.778) and aligns with the 'escape from flatland' paradigm that correlates higher sp3 fraction with improved clinical success rates [1]. The predicted LogP range of ~1.5–1.7 positions it within the favorable CNS drug-like window, while the gem-dimethyl substitution provides a built-in metabolic soft spot blockade. Fragment libraries enriched with spirocyclic lactams have demonstrated superior hit rates against challenging protein targets including protein-protein interaction interfaces and allosteric sites .

Structure-Based Design of µ-Opioid or ORL1 Receptor Ligands Using Azaspiro[4.5]decane Scaffolds

The azaspiro[4.5]decane scaffold is a privileged chemotype in opioid receptor modulator design, as exemplified by the Grünenthal patent series (WO2016008582) where substituted 2-azaspiro[4.5]decan-3-ones demonstrated Ki values at the µ-opioid receptor of ≤500 nM, with preferred compounds achieving Ki ≤ 10 nM [1]. The 7,7-dimethyl substitution provides a conformationally biased cyclohexane ring that may influence the spatial presentation of the lactam pharmacophore to the receptor orthosteric site. Researchers prosecuting SAR around the cyclohexane substitution pattern should prioritize the 7,7-isomer when the design hypothesis requires a distal, sterically defined gem-dimethyl placement that minimizes interference with N-substituent diversification chemistry at the lactam nitrogen .

Synthesis of Spirocyclic Screening Libraries via N-Functionalization of the γ-Lactam Nitrogen

The 7,7-dimethyl-2-azaspiro[4.5]decan-3-one serves as a versatile building block for parallel synthesis of spirocyclic compound libraries through N-alkylation, N-acylation, or N-arylation of the lactam nitrogen. The 95% purity specification and dual-continent stock availability through the Sigma-Aldrich/Enamine network [1] make it a practical starting material for medium-throughput library production. The 7,7-gem-dimethyl group provides steric differentiation from both the parent scaffold and the 8,8-isomer, enabling the exploration of distinct chemical space in screening collections aimed at underexplored target classes where spirocyclic topology confers selectivity advantages .

Comparative Metabolic Stability Profiling Across Gem-Dimethyl Positional Isomers in Lead Optimization

For medicinal chemistry programs that have identified the 2-azaspiro[4.5]decan-3-one scaffold as a validated hit, procurement of both 7,7-dimethyl and 8,8-dimethyl positional isomers enables head-to-head microsomal stability and CYP inhibition profiling to empirically determine the optimal substitution pattern. While published comparative data are absent, the class-level evidence for gem-dimethyl metabolic stabilization [1] supports the hypothesis that both isomers will outperform the parent scaffold, but the differential CYP isoform recognition patterns between the 7,7- and 8,8-substitution positions may produce distinct metabolic soft spot profiles that are target- and series-dependent. The 7,7-isomer's reliable supply chain through Sigma-Aldrich reduces the logistical barrier to conducting such comparative studies .

Application
Selection Property
Validation Focus
Fragment-based lead generation
High-Fsp3 spirocyclic core with moderate lipophilicity
CNS drug-likeness and permeability profiling
Opioid receptor modulator design
Conformationally biased 7,7-dimethyl scaffold
Pharmacophore geometry and target engagement assessment
Spirocyclic library synthesis
Versatile N-functionalization handle with steric differentiation
Library diversity and supply reliability verification
Comparative metabolic stability profiling
Gem-dimethyl positional isomer pair
CYP isoform recognition and intrinsic clearance comparison

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